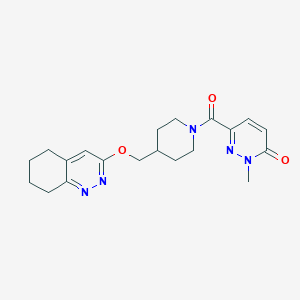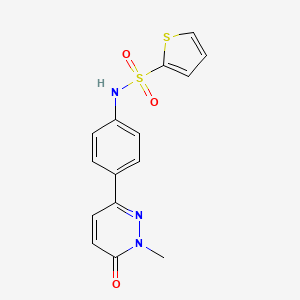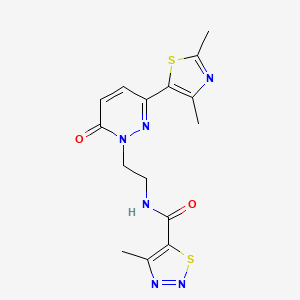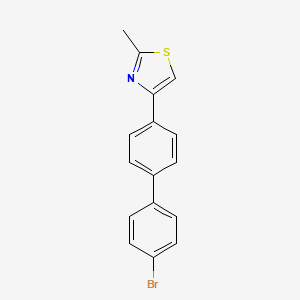
N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase. Glutaminase is an important enzyme in the process of glutamine metabolism, which is essential for the growth and proliferation of cancer cells. BPTES has shown promising results in preclinical studies as a potential anti-cancer agent.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide and its derivatives have been explored for their synthesis capabilities and applications in chemical processes. For instance, derivatives have been synthesized and evaluated for their potential as corrosion inhibitors, demonstrating promising inhibition efficiencies in acidic and oil medium environments (Yıldırım & Cetin, 2008). Moreover, the compound's role in the synthesis of 3-(heteroarylsulfanyl)- and 3-sulfanylpyridin-2(1H)-ones through intramolecular cyclization has been documented, further highlighting its significance in chemical transformations (Savchenko et al., 2020).
Antimicrobial Activities
Research on this compound derivatives has also demonstrated their antimicrobial potential. Studies have shown that certain derivatives exhibit good antimicrobial activity, with specific compounds displaying high activity against various strains, suggesting their usefulness in developing new antimicrobial agents (Fahim & Ismael, 2019).
Other Applications
The compound and its derivatives have been investigated for various other applications, including their role in free radical scavenging activities, which suggests potential antioxidant properties (Boudebbous et al., 2021). Additionally, studies on the synthesis of novel Schiff bases and thiazolidinone derivatives bearing the compound show promise in antimicrobial profiles, further underscoring the versatility and utility of this compound in scientific research (Fuloria et al., 2014).
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c1-10-8-11(5-6-12(10)15)17-13(18)9-19-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJYEKJOWIIOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=CC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2754816.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2754817.png)
![(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone](/img/structure/B2754820.png)


![Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2754823.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B2754827.png)


![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754830.png)
![3-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B2754832.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2754836.png)